3,4-O-Isopropylidenelincomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

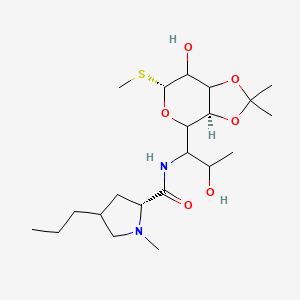

3,4-O-Isopropylidenelincomycin is a derivative of Lincomycin, which is a lincosamide antibiotic from the actinomycete Streptomyces lincolnensis . It has a molecular formula of C21H38N2O6S and a molecular weight of 446.60 .

Molecular Structure Analysis

The molecular structure of 3,4-O-Isopropylidenelincomycin includes a β-lactam ring, which is a common feature in many antibiotics . The InChI key is XPKQFOFFVUHLPH-RAWXZPJRSA-N . For a detailed molecular structure analysis, a specialized tool or software that can interpret this InChI key or a consultation with a chemist would be beneficial.Physical And Chemical Properties Analysis

3,4-O-Isopropylidenelincomycin has a predicted boiling point of 646.9±55.0°C and a predicted density of 1.23±0.1 g/cm3 . More detailed physical and chemical properties may require laboratory analysis.Scientific Research Applications

Mechanisms of Antibiotic Resistance

- Vancomycin Resistance in Staphylococcus aureus : Research indicates that vancomycin resistance in methicillin-resistant Staphylococcus aureus (MRSA) involves genetic transfer from Enterococcus faecalis. This highlights the complex interplay of resistance mechanisms against glycopeptide antibiotics, including 3,4-O-Isopropylidenelincomycin, in treating serious infections (Weigel et al., 2003).

- Mechanisms in Vancomycin-resistant Staphylococcus aureus : Studies on vancomycin-resistant S. aureus (VRSA) offer insights into the resistance mechanisms, which are likely applicable to the understanding of resistance against other similar antibiotics (Gardete & Tomasz, 2014).

Novel Antibacterial Agents

- Development of Mannopeptimycins : Research into mannopeptimycins, which are active against MRSA and vancomycin-resistant enterococci, underscores the ongoing search for novel antibiotics in the same class as 3,4-O-Isopropylidenelincomycin (He et al., 2002).

Antibiotic Synthesis and Properties

- Synthesis of Vancomycin Antibiotics : Research on the synthesis of vancomycin, closely related to 3,4-O-Isopropylidenelincomycin, provides insight into the chemical properties and synthesis methodologies applicable to this class of antibiotics (Evans et al., 1997).

- Single-Molecule Force Spectroscopy : The study of vancomycin’s interaction with bacteria at the single-molecule level offers advanced insights into the binding mechanisms, which are crucial for understanding the action of similar antibiotics (Gilbert et al., 2007).

Emerging Applications and Antibiotic Removal

- Bacteriocins and Emerging Applications : Research into bacteriocins, which are antimicrobial peptides, suggests potential applications in areas like antibiotic development and disease treatment, relevant to the broader context of antibiotics like 3,4-O-Isopropylidenelincomycin (Chikindas et al., 2018).

- Vancomycin Removal from Aqueous Solution : The study on the removal of vancomycin from solutions using activated carbon implies methods for managing antibiotic contamination, a concern relevant to all antibiotics including 3,4-O-Isopropylidenelincomycin (Gashtasbi et al., 2017).

Pharmacokinetic and Pharmacodynamic Studies

- Vancomycin Pharmacokinetics and Dynamics : Understanding the pharmacokinetic and pharmacodynamic properties of vancomycin can provide insights into the clinical implications of antibiotics like 3,4-O-Isopropylidenelincomycin (Rybak, 2006).

Mechanism of Action

properties

IUPAC Name |

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2O6S/c1-7-8-12-9-13(23(5)10-12)19(26)22-14(11(2)24)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,24-25H,7-10H2,1-6H3,(H,22,26)/t11?,12?,13-,14?,15?,16?,17?,18+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKQFOFFVUHLPH-YDKUKHNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)